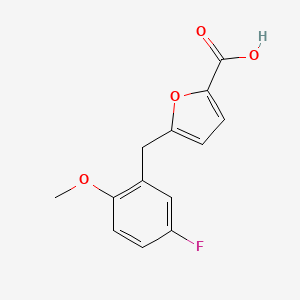

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid

Description

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid is a heterocyclic compound with the molecular formula C13H11FO4 It is characterized by a furan ring substituted with a 5-fluoro-2-methoxybenzyl group and a carboxylic acid group

Properties

Molecular Formula |

C13H11FO4 |

|---|---|

Molecular Weight |

250.22 g/mol |

IUPAC Name |

5-[(5-fluoro-2-methoxyphenyl)methyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C13H11FO4/c1-17-11-4-2-9(14)6-8(11)7-10-3-5-12(18-10)13(15)16/h2-6H,7H2,1H3,(H,15,16) |

InChI Key |

WRTDBNQJODJKBS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the 5-fluoro-2-methoxybenzyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as 5-formyl furan-2-carboxylic acid.

Reduction: Reduction reactions can modify the functional groups on the furan ring or the benzyl group.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-formyl furan-2-carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares a similar furan ring structure but has different substituents on the benzyl group.

2,5-Furandicarboxylic Acid: Another furan derivative with carboxylic acid groups, used as a precursor for monomer and polymer synthesis.

Uniqueness

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the introduction of the fluorine and methoxy groups onto the benzyl moiety and subsequent carboxylation of the furan ring. The synthetic pathway often utilizes fluorinated precursors and various coupling reactions to achieve the desired structure.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its inhibitory effects on cell growth, with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.74 | |

| A549 (Lung Cancer) | 1.4 | |

| KARPAS422 (Lymphoma) | 12 |

The compound's mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by flow cytometry assays showing increased apoptotic markers in treated cells. This suggests that this compound may act through pathways similar to those of established chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth. The structure-activity relationship studies indicate that the presence of the fluorine atom enhances the compound's interaction with bacterial DNA gyrase, a common target for fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Fluorine Substitution : The introduction of fluorine at the 5-position of the benzyl moiety increases lipophilicity and enhances binding affinity to biological targets.

- Methoxy Group : The methoxy group at the 2-position contributes to increased solubility and may stabilize interactions with enzymes or receptors.

- Furan Ring : The furan moiety is essential for maintaining biological activity, as modifications to this ring significantly reduce efficacy.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Study on Breast Cancer : A study demonstrated that this compound induced apoptosis in MCF-7 cells via a mitochondrial pathway, suggesting it could serve as a lead compound for developing new breast cancer therapies.

- Antiviral Research : Another investigation into its antiviral properties revealed that modifications to the furan ring could enhance activity against enteroviruses, indicating potential applications in antiviral drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.